molecular formula C13H19N5O2 B2751832 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941974-77-2

3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2751832
CAS No.: 941974-77-2
M. Wt: 277.328
InChI Key: ATAMOBJAIDZJIS-UHFFFAOYSA-N
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Description

3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H19N5O2 and its molecular weight is 277.328. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A series of substituted pyridines and purines, including derivatives similar to 3-methyl-7-propyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, were synthesized and evaluated for their biological activities. These compounds were tested for their effect on triglyceride accumulation in vitro and for their hypoglycemic and hypolipidemic activity in vivo. This research highlights the potential of such compounds in pharmacological applications due to their significant biological activities. The study by Kim et al. (2004) selected one compound for further pharmacological studies based on its promising activity profiles, suggesting a roadmap for developing therapeutic agents from purine derivatives (Kim et al., 2004).

Condensed Sulfur-Containing Systems

Dotsenko et al. (2012) reported on the construction of penta- and hexacyclic heterocyclic systems by reacting 3-cyanopyridine-2(1H)-thiones with 8-chloromethyl-3-methyl-7-(2-oxo-2-phenylethyl)xanthene. This synthesis leads to the formation of derivatives, including pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione, demonstrating the versatility of purine derivatives in constructing complex heterocyclic systems with potential for varied scientific applications (Dotsenko et al., 2012).

Adenosine Receptor Antagonists

The study by Priego et al. (2002) synthesized and evaluated 1H,3H-pyrido[2,1-f]purine-2,4-diones, which are structurally similar to the compound , for their affinities for human adenosine receptors. These compounds exhibited significant antagonist effects, particularly against the A(3) receptor, in the low nanomolar range, showcasing the therapeutic potential of purine derivatives as adenosine receptor antagonists in various medical conditions (Priego et al., 2002).

Properties

IUPAC Name

3-methyl-7-propyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-3-6-18-9-10(16(2)13(20)15-11(9)19)14-12(18)17-7-4-5-8-17/h3-8H2,1-2H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAMOBJAIDZJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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